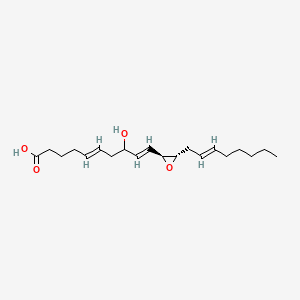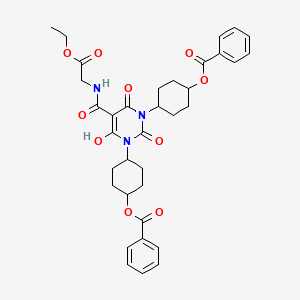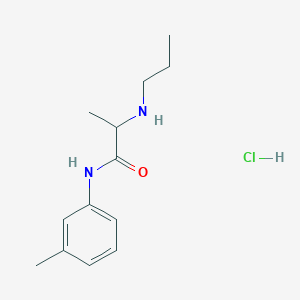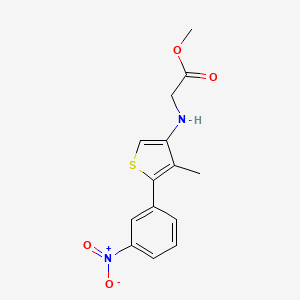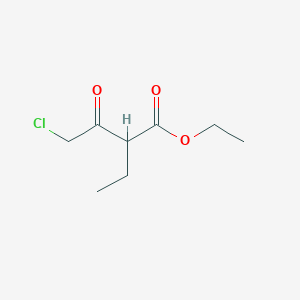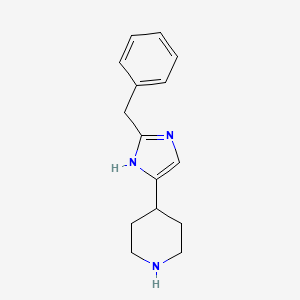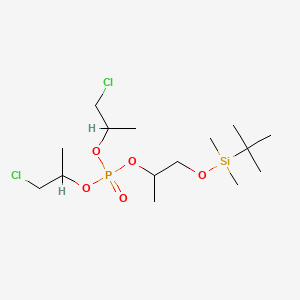![molecular formula C18H14BNO B13855152 2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13855152.png)
2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol is a heterocyclic compound that incorporates both boron and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol typically involves the ring-expansion of borole precursors with nitrenes derived from N3EMe3 (E=Si, Sn). The desilylative hydrolysis of the resulting compounds yields the corresponding N-protonated azaborinines, which can be deprotonated with nBuLi or MN(SiMe3)2 (M=Na, K) to form the group 1 salts .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol has several applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry and catalysis due to its electron-withdrawing properties.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials, including polymers and electronic devices.
Mecanismo De Acción
The mechanism by which 2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol exerts its effects involves its interaction with molecular targets through its electron-withdrawing properties. The compound can form stable complexes with various metal ions, influencing catalytic processes and electronic properties of materials .
Comparación Con Compuestos Similares
2-Aryl-3,4,5,6-tetraphenyl-1,2-azaborinines: These compounds share a similar azaborinine core but differ in their substituents.
Dibenzo[b,f]azepines: These compounds have a similar seven-membered ring structure but lack the boron atom.
Uniqueness: 2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol is unique due to the presence of both boron and nitrogen atoms in its structure, which imparts distinct electronic properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C18H14BNO |
|---|---|
Peso molecular |
271.1 g/mol |
Nombre IUPAC |
6-hydroxy-2-phenyl-5H-benzo[c][1,2]benzazaborinine |
InChI |
InChI=1S/C18H14BNO/c21-19-17-9-5-4-8-15(17)16-12-14(10-11-18(16)20-19)13-6-2-1-3-7-13/h1-12,20-21H |
Clave InChI |
XYCPGBWRANXGKU-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=CC=CC=C2C3=C(N1)C=CC(=C3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


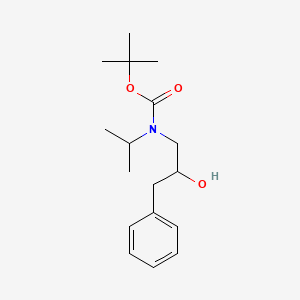
![tert-butyl-dimethyl-[4-(7-phenylmethoxy-3,4,4a,5-tetrahydro-2H-chromen-3-yl)phenoxy]silane](/img/structure/B13855080.png)
![[(2R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13855084.png)
![6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13855092.png)
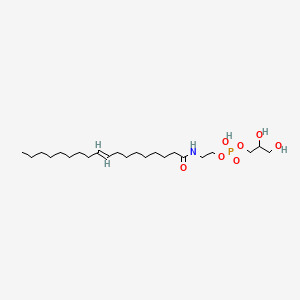
![(2R,3R,4R,5S)-6-((1-(4-((S)-2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidine-4-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13855113.png)
